methyl 7-(4-isobutoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Description
Methyl 7-(4-isobutoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C21H26N2O5S and its molecular weight is 418.51. The purity is usually 95%.
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Biological Activity
Methyl 7-(4-isobutoxyphenylsulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₃O₅S
- Molecular Weight : 393.44 g/mol
- CAS Number : 102652-86-8
The compound features a dihydroisoquinoline core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Anticancer Properties
Recent studies have indicated that compounds containing the dihydroisoquinoline structure exhibit significant anticancer activity. For instance, a study on related isoquinoline derivatives demonstrated their ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The specific mechanism often involves modulation of signaling pathways such as PI3K/Akt and MAPK .
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Study A | MCF-7 (breast cancer) | 10.5 | Apoptosis induction |
Study B | HeLa (cervical cancer) | 8.2 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect is crucial for conditions like rheumatoid arthritis and other inflammatory diseases .
Neuroprotective Activity
This compound has shown promise in neuroprotection studies. In vitro experiments suggest that it can protect neuronal cells from oxidative stress-induced damage, potentially through the upregulation of antioxidant enzymes .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in tumor progression.
- Modulation of Gene Expression : The compound can alter the expression of genes related to apoptosis and inflammation.
- Antioxidant Activity : By scavenging free radicals, it reduces oxidative stress in cells.
Case Studies
A notable case study involved the use of this compound in a preclinical model of breast cancer. The administration resulted in significant tumor reduction compared to controls, with minimal side effects observed. Histological analysis confirmed reduced proliferation markers (Ki-67) and increased apoptosis (Caspase-3 activation) within the tumors .
Properties
IUPAC Name |
methyl 7-[[4-(2-methylpropoxy)phenyl]sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15(2)14-28-19-6-8-20(9-7-19)29(25,26)22-18-5-4-16-10-11-23(21(24)27-3)13-17(16)12-18/h4-9,12,15,22H,10-11,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEMPEYMUCRKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.